molecular formula C4H2ClIO2S2 B2708749 3-Iodothiophene-2-sulfonyl chloride CAS No. 2230803-95-7

3-Iodothiophene-2-sulfonyl chloride

Cat. No. B2708749
CAS RN: 2230803-95-7
M. Wt: 308.53
InChI Key: XXILRJQKPAFYEO-UHFFFAOYSA-N
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Description

3-Iodothiophene-2-sulfonyl chloride is a chemical compound with the molecular formula C4H2ClIOS2 . It is a derivative of thiophene, a five-membered heterocyclic compound that contains one sulfur atom .


Synthesis Analysis

The synthesis of thiophene derivatives, including this compound, often involves electrophilic substitution reactions . One method involves the iodocyclisation of 1-mercapto-3-alkyn-2-ols in ionic liquids . This reaction is recyclable and can be performed under mild conditions without an external base .


Molecular Structure Analysis

The molecular structure of this compound consists of a thiophene ring with a sulfonyl chloride group attached to the 2-position and an iodine atom attached to the 3-position .


Chemical Reactions Analysis

Thiophene derivatives, including this compound, undergo various types of reactions. These include electrophilic aromatic substitution reactions, which are common for aromatic compounds like thiophenes .

Scientific Research Applications

Synthesis of Poly(3,4-ethylenedioxythiophene) Nanoparticles

One pivotal application of 3-Iodothiophene-2-sulfonyl chloride is in the synthesis of poly(3,4-ethylenedioxythiophene) (PEDOT) nanoparticles. These nanoparticles exhibit enhanced conductivity and processability, crucial for developing advanced electronic and optoelectronic devices. The oxidative polymerization process utilized for PEDOT synthesis leverages the unique properties of this compound to achieve desirable nanoparticle characteristics, such as spherical morphology and size range between 35 to 100 nm in diameter, offering colloidal stability and improved electrical properties (Choi et al., 2004).

Conductivity Enhancement in PEDOT:PSS Films

The compound also finds application in the enhancement of the conductivity of PEDOT: poly(styrene sulfonate) (PSS) films. The incorporation of this compound-based materials into PEDOT:PSS films has been shown to significantly improve their electrical conductivity, making these materials highly suitable for use in flexible electronics and optoelectronic devices. Such advancements underscore the role of this compound in advancing the functional properties of conductive polymers, thereby expanding their application in solar cells, organic light-emitting diodes (OLEDs), and other electronic devices (Ouyang et al., 2004).

Electrochemical Applications

In electrochemical applications, this compound plays a critical role in developing materials with improved electrochemical properties. For instance, the synthesis of PEDOT derivatives using this compound has led to materials that exhibit high conductivity and electrochromic properties. These materials are crucial for the development of energy storage devices, supercapacitors, and electrochromic displays, showcasing the versatility of this compound in enabling technologies that require high-performance electroactive materials (Karlsson et al., 2009).

Future Directions

Thiophene-based conjugated polymers, which could potentially include derivatives of 3-Iodothiophene-2-sulfonyl chloride, have been the focus of recent research due to their exceptional optical and conductive properties . These compounds have potential applications in electronic and optoelectronic devices .

properties

IUPAC Name

3-iodothiophene-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClIO2S2/c5-10(7,8)4-3(6)1-2-9-4/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXILRJQKPAFYEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1I)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClIO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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